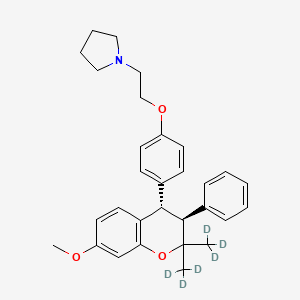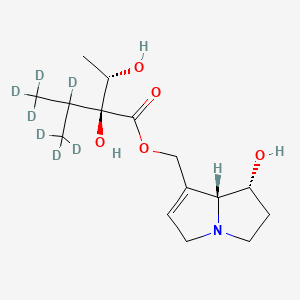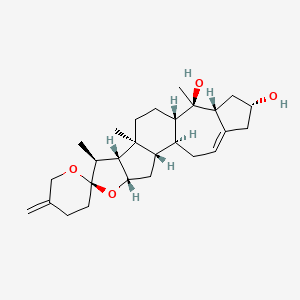
Bufospirostenin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bufospirostenin A is a complex steroidal compound first isolated from the venom of the Chinese toad, Bufo bufo gargarizans. It is notable for its unique [5-7-6-5-5-6] hexacyclic framework, which includes a distinctive spiroketal structure. This compound has garnered significant interest due to its potential biological activities, particularly its ability to inhibit the sodium-potassium ATPase enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Bufospirostenin A involves several key steps, including the use of a Pauson-Khand reaction to construct the core tetracyclic skeleton. The synthesis begins with a readily available steroidal lactone, which undergoes a series of transformations, including a photosantonin rearrangement and a Wagner-Meerwein rearrangement, to form the desired hexacyclic structure . The final steps involve oxidation, reduction, and cyclization reactions to complete the synthesis .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the compound is obtained through laboratory-scale synthesis or extraction from natural sources .
Análisis De Reacciones Químicas
Types of Reactions
Bufospirostenin A undergoes various chemical reactions, including:
Oxidation: Utilizes oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Involves reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Replaces one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
Bufospirostenin A has several scientific research applications:
Chemistry: Used as a model compound for studying complex steroidal structures and synthetic methodologies.
Biology: Investigated for its role in inhibiting the sodium-potassium ATPase enzyme, which is crucial for cellular ion balance.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, particularly in the context of traditional Chinese medicine.
Mecanismo De Acción
Bufospirostenin A exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This enzyme is responsible for maintaining the electrochemical gradient across cell membranes, which is essential for various cellular processes. By inhibiting this enzyme, this compound disrupts ion balance, leading to potential therapeutic effects such as reduced inflammation and cancer cell proliferation .
Comparación Con Compuestos Similares
Bufospirostenin A is unique due to its [5-7-6-5-5-6] hexacyclic framework. Similar compounds include:
Bufogargarizin A: Another steroid isolated from Bufo bufo gargarizans, but with a different ring system ([7-5-6-5]).
Ophiopogonol A: A steroid with a similar spiroketal structure but different biological activities.
Gibbosterol A: Another complex steroid with a different ring system and biological properties.
This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H40O4 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.014,18]icos-18-ene-6,2'-oxane]-13,16-diol |
InChI |
InChI=1S/C27H40O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)13-22-19-6-5-17-11-18(28)12-21(17)26(4,29)20(19)8-9-25(22,24)3/h5,16,18-24,28-29H,1,6-14H2,2-4H3/t16-,18+,19+,20-,21+,22-,23-,24-,25-,26+,27+/m0/s1 |
Clave InChI |
LANURVLXXUHGAU-REBNKZOFSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5C[C@H](C[C@H]5[C@]4(C)O)O)C)O[C@]16CCC(=C)CO6 |
SMILES canónico |
CC1C2C(CC3C2(CCC4C3CC=C5CC(CC5C4(C)O)O)C)OC16CCC(=C)CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


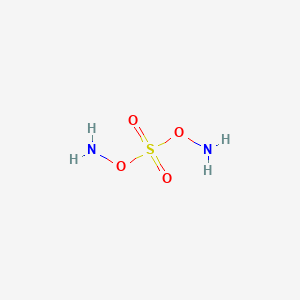
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
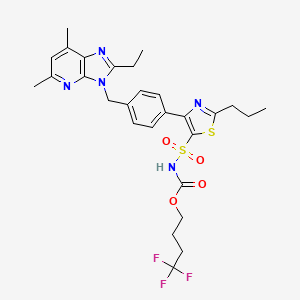
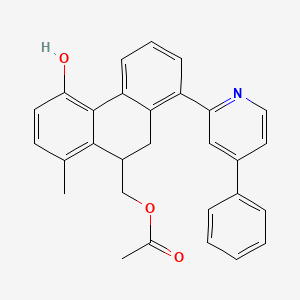
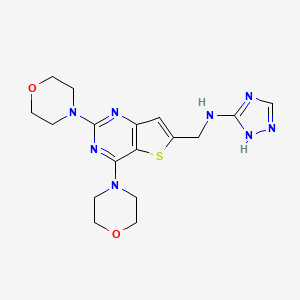
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
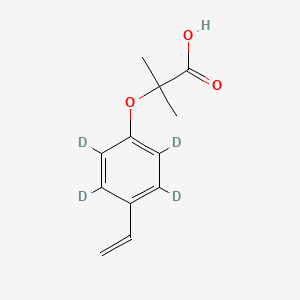
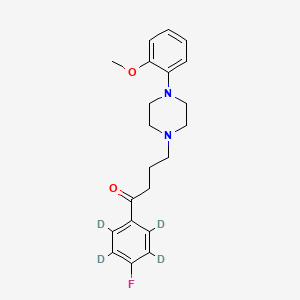
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)

![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

